molecular formula C10H13NS2 B1469031 2-(4-(Methylthio)phenyl)thiazolidine CAS No. 1249943-47-2

2-(4-(Methylthio)phenyl)thiazolidine

Cat. No.: B1469031
CAS No.: 1249943-47-2
M. Wt: 211.4 g/mol
InChI Key: BMGXOHKYNWJQRQ-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)thiazolidine is a thiazolidine derivative featuring a five-membered saturated ring containing sulfur and nitrogen atoms. The compound is substituted at the 2-position with a 4-(methylthio)phenyl group, which confers unique electronic and steric properties. Thiazolidines are known for their versatility in medicinal chemistry, particularly in antimicrobial, anticancer, and antidiabetic applications.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGXOHKYNWJQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Thiazolidine Derivatives

The synthesis of 2-substituted thiazolidines generally proceeds via the condensation of cysteamine (2-aminoethanethiol) with suitably substituted aldehydes. For 2-(4-(Methylthio)phenyl)thiazolidine, the key starting material is 4-(methylthio)benzaldehyde, which reacts with cysteamine to form the thiazolidine ring through a cyclization process.

  • Step 1: Aldehyde and Cysteamine Condensation
    The aldehyde group of 4-(methylthio)benzaldehyde condenses with the amino group of cysteamine, forming an imine intermediate.

  • Step 2: Intramolecular Cyclization
    The thiol group of cysteamine attacks the imine carbon, resulting in ring closure to form the thiazolidine ring.

This approach is well-documented in the synthesis of various 2-phenylthiazolidine derivatives, where the aldehyde component is varied to introduce different substituents on the phenyl ring.

Specific Preparation Methods

Method A: Direct Condensation of 4-(Methylthio)benzaldehyde with Cysteamine

  • Reagents: 4-(Methylthio)benzaldehyde, cysteamine hydrochloride
  • Solvent: Ethanol or aqueous ethanol mixture
  • Conditions: Stirring at room temperature or gentle reflux for several hours
  • Procedure:
    • Dissolve 4-(methylthio)benzaldehyde and cysteamine in ethanol.
    • Stir the mixture until the imine intermediate forms, followed by cyclization to thiazolidine.
    • Isolate the product by filtration or extraction, followed by recrystallization.

This method is straightforward and yields the target compound efficiently, as the reaction proceeds via a one-pot condensation and cyclization.

Method B: Stepwise Synthesis via Haloalkyl Intermediates

An alternative approach involves:

  • Step 1: Alkylation of 4-(methylthio)phenol derivatives with haloalkyl reagents to introduce a haloalkoxy side chain.
  • Step 2: Reaction of the haloalkyl intermediate with cysteamine to form the thiazolidine ring.

This method allows for further functionalization and modification of the phenyl ring substituents before ring closure. It has been used to prepare thiazolidine derivatives with diverse substituents and can be adapted for the methylthio group.

Reaction Conditions and Yields

Method Solvent Temperature Reaction Time Yield (%) (Typical) Notes
Direct condensation Ethanol Room temp to reflux 2–6 hours 70–90 Simple, one-pot; widely used
Haloalkyl intermediate DMF or ethanol Reflux or microwave Variable (hours) 65–85 Allows structural variations
Microwave-assisted Ethanol or water 120°C, 5–10 minutes Minutes Up to 90 Faster reaction, higher yield

Microwave irradiation has been reported to enhance reaction rates and yields significantly in thiazolidine synthesis, reducing reaction times from hours to minutes while maintaining or improving yields.

Characterization and Verification

The prepared this compound is characterized by:

  • Melting Point: Typically in the range of 120–130°C for related derivatives.
  • Infrared Spectroscopy (IR): Characteristic absorption bands for NH (~3300 cm⁻¹), C–S (~600–700 cm⁻¹), and C=N or C–N bonds.
  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$-NMR shows signals for methylene protons on the thiazolidine ring and aromatic protons of the phenyl ring with methylthio substitution.
    • $$^{13}C$$-NMR confirms the carbon framework, including signals for thiazolidine carbons and the methylthio-substituted aromatic carbons.
  • Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the compound confirms the structure.

Research Findings and Notes

  • The presence of the methylthio group at the para position of the phenyl ring influences the electronic properties and biological activity of the thiazolidine derivative.
  • Synthetic methods involving direct condensation are preferred for their simplicity and efficiency.
  • Microwave-assisted synthesis offers a modern alternative that reduces reaction times and improves yields without compromising product purity.
  • Alkylation strategies provide versatility for further functionalization but require additional steps and purification.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Disadvantages Typical Yield (%)
Direct condensation of aldehyde with cysteamine 4-(Methylthio)benzaldehyde, cysteamine Simple, one-pot, high yield Requires careful control of conditions 70–90
Haloalkyl intermediate route 4-(Methylthio)phenol, haloalkyl reagents, cysteamine Allows structural diversity Multi-step, longer synthesis 65–85
Microwave-assisted synthesis Same as direct condensation Rapid, high yield, energy efficient Requires microwave reactor Up to 90

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Methylthio)phenyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced thiazolidine derivatives.

    Substitution: Substituted thiazolidine compounds.

Scientific Research Applications

Material Science

Polymer Chemistry : The incorporation of thiazolidine derivatives into polymer matrices has been explored for enhancing the properties of materials. These compounds can act as cross-linking agents or modifiers, potentially improving thermal stability and mechanical strength.

Enzyme Inhibition Studies

Thiazolidines are being investigated for their ability to inhibit specific enzymes relevant to various metabolic pathways. For example, some studies focus on their role as inhibitors of enzymes involved in carbohydrate metabolism, which could have implications for diabetes treatment.

Case Study 1: Antimicrobial Testing

A study evaluated various thiazolidine derivatives for their antibacterial activity against multiple bacterial strains. While specific results for 2-(4-(Methylthio)phenyl)thiazolidine were not detailed, the research highlighted structure-activity relationships that inform future investigations into this compound's potential efficacy.

Case Study 2: Therapeutic Potential

Research into the therapeutic applications of thiazolidines suggests promise in treating bacterial infections and inflammatory diseases. The unique structural features of this compound may enhance its therapeutic profile compared to simpler thiazolidines.

Mechanism of Action

The mechanism of action of 2-(4-(Methylthio)phenyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring and methylthio group are crucial for its biological activity. It is believed to inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Thiazolidine vs. Thiazolidinone and Thiazolidinedione (TZD)
  • Thiazolidinone: Incorporates a ketone at the 4-position (e.g., compounds in ), introducing planarity and hydrogen-bonding capacity, which may enhance binding to biological targets like enzymes .
  • Thiazolidine-2,4-dione (TZD): Features two ketone groups (e.g., antidiabetic drugs like pioglitazone). These groups increase polarity and are critical for PPARγ receptor activation, a mechanism absent in the non-ketone thiazolidine .
Substituent Effects
  • 4-(Methylthio)phenyl vs. 4-Methylphenyl : Replacing the methylthio group with a methyl () reduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination). The sulfonyl group in ’s compound further increases polarity and may alter pharmacokinetics .

Physicochemical Properties

  • Lipophilicity : The methylthio group in the target compound increases logP compared to hydroxyl- or carbonyl-containing analogs (e.g., TZDs in ), favoring passive diffusion across biological membranes .
  • Solubility : Sulfonyl-substituted analogs () exhibit higher aqueous solubility due to polar sulfone groups, whereas the methylthio group in the target compound reduces solubility .

Biological Activity

2-(4-(Methylthio)phenyl)thiazolidine is a compound that belongs to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidine ring substituted with a methylthio group on the phenyl ring. This structural configuration is significant as it influences the compound's interactions with biological targets.

Antidiabetic Activity

Research indicates that thiazolidines, including this compound, exhibit antidiabetic properties . Thiazolidinediones (TZDs), a class of drugs that includes compounds similar to thiazolidine, are known to enhance insulin sensitivity. A study demonstrated that derivatives of thiazolidinediones could activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved glucose metabolism and reduced insulin resistance .

Anti-inflammatory Effects

Thiazolidines have also shown anti-inflammatory activity . In vitro studies have demonstrated that certain thiazolidine derivatives can stabilize human red blood cell membranes and inhibit protein denaturation, suggesting potential applications in treating inflammatory conditions . The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, as seen in related compounds .

Antimicrobial Properties

The antimicrobial activity of thiazolidines has been explored in various studies. Compounds with similar structures have been reported to inhibit biofilm formation and exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, a recent study showed that certain thiazolidinones reduced biofilm formation significantly at sub-MIC concentrations .

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with specific receptors and enzymes:

  • PPAR-γ Activation : The compound may activate PPAR-γ, leading to enhanced glucose uptake and lipid metabolism.
  • Enzyme Inhibition : It can inhibit COX enzymes, which play a crucial role in the inflammatory response.
  • Biofilm Disruption : The structural features allow it to interfere with microbial adhesion and biofilm formation.

Case Studies and Research Findings

  • Hypoglycemic Activity : A study involving thiazolidine derivatives showed significant hypoglycemic effects in an alloxan-induced diabetic rat model. Compounds were administered at varying doses, revealing dose-dependent efficacy .
  • Inflammation Model : In vitro assays demonstrated that certain thiazolidine derivatives exhibited high inhibition rates in HRBC membrane stabilization tests, indicating their potential as anti-inflammatory agents .
  • Antimicrobial Testing : A series of thiazolidinone derivatives were tested for their antibacterial properties against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntidiabeticPPAR-γ activation ,
Anti-inflammatoryCOX inhibition ,
AntimicrobialBiofilm inhibition ,

Q & A

Q. What are the common synthetic pathways for 2-(4-(Methylthio)phenyl)thiazolidine in academic research?

Methodological Answer: The synthesis typically involves condensation reactions between aldehydes and thiosemicarbazides or thiazolidinone precursors. For example:

  • Stepwise synthesis : Reacting substituted benzaldehydes with thiosemicarbazides under acidic conditions (e.g., acetic acid/DMF mixtures) followed by cyclization with chloroacetic acid and sodium acetate .
  • Microwave-assisted synthesis : Improved yields (e.g., 70–85%) are achieved using microwave irradiation in ionic liquids, as demonstrated for analogous thiazolidine derivatives .
  • Thiazolidine ring formation : Non-enzymatic condensation of aldehydes with aminothiols in aqueous environments, forming stable thiazolidine rings .

Table 1: Key Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Conventional refluxAcetic acid/DMF, 2 h reflux60–75
Microwave-assisted[pmim]Br, 10 min irradiation70–85
Aqueous condensationAldehyde + aminothiol, pH 7.450–65

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Comprehensive characterization requires:

  • Spectroscopic methods :
  • NMR (¹H/¹³C): Assign proton environments (e.g., methylthio group at δ ~2.5 ppm) and aromatic resonances .
  • IR : Confirm thiazolidine ring vibrations (C=N stretch ~1600 cm⁻¹, C-S stretch ~680 cm⁻¹) .
    • Chromatography : TLC (Rf comparison) and HPLC for purity assessment .
    • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 209.308 for C₁₁H₁₅NOS) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives?

Methodological Answer: Yield optimization strategies include:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. aqueous systems .
  • Reaction time/temperature : Microwave irradiation reduces reaction time from hours to minutes (e.g., 10 min vs. 2 h) .
  • Purification : Recrystallization from DMF-acetic acid mixtures improves purity .

Data Contradiction Note : While microwave methods improve yields, they may reduce selectivity in multi-step syntheses due to rapid heating .

Q. What experimental approaches resolve contradictions in reported biological activities of thiazolidine derivatives?

Methodological Answer: To address discrepancies:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methylthio vs. methoxy groups) and assess antimicrobial/antioxidant activities .
  • Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to ensure comparability across studies .
  • Computational modeling : Molecular docking to predict binding affinities to targets (e.g., PPAR-γ for antidiabetic activity) .

Example : In SAR studies, 4-methoxy substitution on the phenyl ring enhances antioxidant activity, while methylthio groups improve antimicrobial potency .

Q. How does the methylthio substituent influence the stability and reactivity of this compound?

Methodological Answer:

  • Stability : The methylthio group (-SMe) increases oxidative susceptibility. Stability studies in DMSO show sulfoxide formation after 48 h, requiring inert storage conditions .
  • Reactivity : The sulfur atom participates in nucleophilic substitutions (e.g., oxidation to sulfoxides with mCPBA) .
  • Electronic effects : The -SMe group donates electron density via resonance, stabilizing the thiazolidine ring and altering pKa (~8.2 for protonated nitrogen) .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

Methodological Answer: Proposed mechanisms include:

  • Thiol-disulfide exchange : The thiazolidine ring interacts with cysteine residues in enzymes, modulating activity (e.g., glutathione reductase inhibition) .
  • PPAR-γ agonism : Analogous thiazolidinediones activate PPAR-γ, suggesting a similar pathway for antidiabetic effects .
  • Membrane disruption : Hydrophobic substituents (e.g., methylthio) enhance penetration into microbial membranes, causing leakage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Methylthio)phenyl)thiazolidine

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